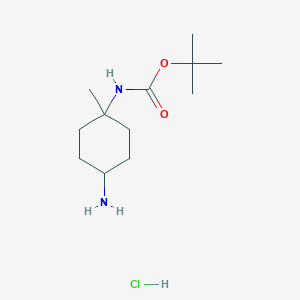
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (EMDQ) is a synthetic compound with potential applications in scientific research. This molecule belongs to the quinoline family, which is known for its diverse biological activities. EMDQ has been reported to exhibit promising anticancer, antiviral, and antimicrobial properties.
Scientific Research Applications
Synthesis and Reactivity
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a key intermediate in the synthesis of various quinolone derivatives, demonstrating diverse reactivity and potential for generating new compounds with significant applications. For example, the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline highlight the compound's utility in creating different quinolones through oxidation processes, depending on the reagent used, leading to new unexpected dihydroquinolines (Guillou et al., 1998).
Antimicrobial Activity
Quinolone derivatives synthesized from this compound have been explored for their antimicrobial properties. The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids suggest significant activities against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents (Koga et al., 1980).
Anticancer Activity
Research on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising anticancer effects against the breast cancer MCF-7 cell line. The compounds demonstrated significant activity, suggesting the potential of this compound derivatives as anticancer agents (Gaber et al., 2021).
Synthetic Applications
The compound has been used in various synthetic applications, including the synthesis of polyhydroquinoline derivatives via a one-pot method, demonstrating its versatility and efficiency in organic synthesis (Khaligh, 2014).
Mechanism of Action
Target of Action
It is known that quinolone compounds, which this compound is a part of, have been reported to harbor vast therapeutic potential . They find their utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Mode of Action
Quinolone compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Quinolone compounds are known to affect a variety of biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Quinolone compounds are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic potential .
Biochemical Analysis
Biochemical Properties
For instance, they are known to target DNA gyrase and type II topoisomerase, which are essential enzymes involved in key cellular processes including DNA replication .
Cellular Effects
Quinolones have been reported to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level by blocking DNA replication at lower concentrations, leading to bacterial cell death at lethal concentrations . They do this by targeting DNA gyrase and type II topoisomerase .
Temporal Effects in Laboratory Settings
Related quinolones are known to be stable and can undergo prolonged refluxing in ethanol without any marked changes .
Metabolic Pathways
Quinolones are known to interact with various enzymes and proteins, which could potentially involve them in various metabolic pathways .
properties
IUPAC Name |
ethyl 1-methyl-4-oxoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMJGVZWGJGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)
![3-Propan-2-yl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620663.png)
![2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2620665.png)
![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)
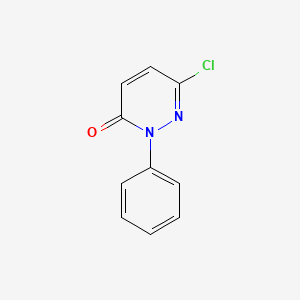
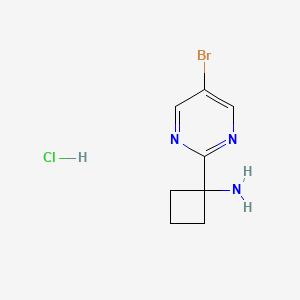
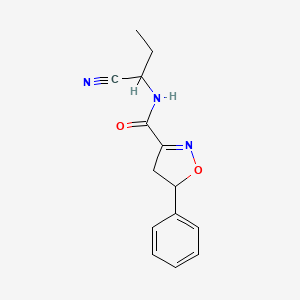
![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
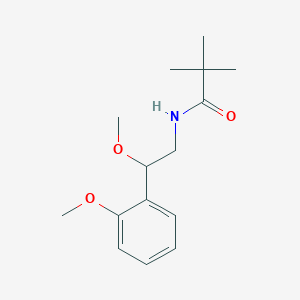
![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)
![2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2620679.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)
